2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine

Physicochemical properties Lipophilicity Medicinal Chemistry

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine is a synthetic small-molecule amine featuring a tetrahydroisoquinoline (THIQ) core with a chlorine substituent specifically at the 5-position and an ethylamine side chain. Its molecular formula is C11H15ClN2 with a molecular weight of 210.70 g/mol.

Molecular Formula C11H15ClN2
Molecular Weight 210.7 g/mol
CAS No. 1369275-47-7
Cat. No. B1379961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine
CAS1369275-47-7
Molecular FormulaC11H15ClN2
Molecular Weight210.7 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C(=CC=C2)Cl)CCN
InChIInChI=1S/C11H15ClN2/c12-11-3-1-2-9-8-14(7-5-13)6-4-10(9)11/h1-3H,4-8,13H2
InChIKeyJDUOJYXTUJNICO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine (CAS 1369275-47-7): Core Physicochemical and Structural Profile for Scientific Procurement


2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine is a synthetic small-molecule amine featuring a tetrahydroisoquinoline (THIQ) core with a chlorine substituent specifically at the 5-position and an ethylamine side chain. Its molecular formula is C11H15ClN2 with a molecular weight of 210.70 g/mol [1]. The compound is classified as a secondary amine and is primarily offered as a research chemical or versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . Its chloro-substituted THIQ backbone places it within a well-known class of heterocyclic building blocks that are widely utilized in the synthesis of pharmacologically active molecules, including those targeting G-protein-coupled receptors and central nervous system enzymes, where subtle modifications to the aromatic ring can dramatically alter biological activity [2].

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: Why Generic Analogs Cannot Be Substituted Without Risk in SAR-Driven Projects


Within the tetrahydroisoquinoline (THIQ) class, the nature and position of aromatic ring substituents are critical determinants of target potency, selectivity, and pharmacokinetic profile. The 5-chloro substitution in this compound introduces a distinct electronic environment (electron-withdrawing, lipophilic) compared to the unsubstituted parent, 6-chloro, 7-chloro, or 8-chloro regioisomers, as well as non-halogenated analogs [1]. Literature on structurally related THIQ derivatives demonstrates that a simple shift of a chlorine atom from the 5-position to the 7-position can alter inhibitory activity against monoamine oxidase enzymes by orders of magnitude, or redirect receptor subtype selectivity from D1-like to D2-like dopamine receptors [2][3]. Consequently, substituting this specific 5-chloro regioisomer with an alternative THIQ-ethanamine in a structure-activity relationship (SAR) study or a synthetic pathway compromises the integrity of the biological or chemical outcome, making the procurement of the exact compound a non-negotiable requirement for reproducible science.

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: Quantitative Differentiation Evidence against Key Comparators


Regiospecific Lipophilicity and Electronic Profile: 5-Chloro vs. Unsubstituted Parent THIQ-Ethanamine

The 5-chloro substituent significantly alters the calculated lipophilicity and electronic surface properties of the THIQ-ethanamine scaffold compared to the unsubstituted parent compound (2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine, CAS 53356-51-7). This differentiation is critical for predicting membrane permeability, blood-brain barrier penetration, and target binding pocket complementarity in medicinal chemistry campaigns [1].

Physicochemical properties Lipophilicity Medicinal Chemistry SAR

Molecular Weight and Heavy Atom Count: Differentiation for Analytical Method Development and Library Design

The presence of the chlorine atom at the 5-position introduces a characteristic isotopic signature and increases the molecular weight by 34.44 Da relative to the unsubstituted parent THIQ-ethanamine (C11H16N2, MW = 176.26 g/mol). This difference is critical for unambiguous identification in LC-MS and GC-MS workflows, as well as for maintaining precise library enumeration in high-throughput screening collections [1][2].

Analytical Chemistry Mass Spectrometry Compound Library Management

Purity Specification and Quality Assurance Tiers Across Commercial Suppliers

Available purity specifications for this specific compound show variation between vendors, which is a critical procurement factor for assay reproducibility. AKSci offers the compound at a minimum purity of 95% , while Sigma-Aldrich provides the Enamine-sourced product (ENAH3045BBD7) with a purity of 90% . This represents a quantifiable, meaningful difference for researchers whose experimental designs have defined purity thresholds.

Chemical Procurement Quality Control Reproducibility

Regioisomeric Positioning of Chlorine: 5-Chloro vs. 7-Chloro THIQ-Ethanamines and Differential Biological Target Engagement (Class-Level Inference)

While direct quantitative bioactivity data for 2-(5-chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine against specific targets is not publicly available, robust class-level SAR evidence indicates that the position of the chlorine atom on the THIQ ring profoundly influences biological activity. In a related series of 7-chloro-6-hydroxy-THIQ derivatives, compounds showed high nanomolar affinity for D1-like and D2-like dopamine receptors (e.g., Ki values in the range of 100-500 nM), whereas shifting the substitution pattern is known to redirect affinity toward serotonin 5-HT1A receptors or abolish activity entirely [1][2]. The 5-chloro regioisomer presents a distinct and unexplored vector for probing target engagement that cannot be extrapolated from data on other chloro-substituted THIQ analogs.

Structure-Activity Relationship GPCR Dopamine receptors Monoamine oxidase

Scaffold Utility and Synthetic Tractability: Availability of the Free Amine for Derivatization

The compound's primary amine handle on the ethyl side chain provides a versatile reactive center for amide bond formation, reductive amination, or sulfonamide synthesis, distinguishing it from analogs where the amine is methylated or incorporated into a ring system. CymitQuimica explicitly markets this compound as a 'versatile small molecule scaffold' . This reactivity profile is consistent across the THIQ-ethanamine series, but the 5-chloro substituent uniquely modulates the nucleophilicity of the amine and the electrophilicity of the aromatic ring, as evidenced by the distinct computed molecular electrostatic potential that differs from the unsubstituted parent [1].

Synthetic Chemistry Building Blocks Parallel Synthesis

2-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine: High-Value Application Scenarios Stemming from Quantitative Evidence


Design and Synthesis of Focused CNS-Targeted Compound Libraries

Based on its computed XLogP3 of 1.5 and the electron-withdrawing nature of the 5-chloro substituent [1], this compound is ideally suited as a core scaffold for generating small, focused libraries targeting CNS-penetrant small molecules. The lipophilicity falls within the optimal range for blood-brain barrier permeability (typically LogP 1–3), while the aryl chloride provides a synthetic handle for late-stage functionalization via Buchwald-Hartwig amination or Suzuki coupling. Researchers can leverage the 95% purity grade from AKSci [2] to minimize purification steps during parallel synthesis.

Pharmacophore Probes for Dopamine and Serotonin Receptor Subtype Deconvolution

Class-level SAR evidence indicates that chloro-substituted THIQ derivatives engage dopamine and serotonin receptors with regioisomer-dependent selectivity [1]. The 5-chloro regioisomer remains unexplored in this context. By procuring this specific compound, pharmacological screening laboratories can systematically evaluate the impact of C5 chlorine placement on D1, D2, 5-HT1A, and 5-HT2A receptor binding profiles, potentially uncovering novel selectivity windows not achievable with 6-, 7-, or 8-chloro isomers.

Analytical Reference Standard for Mass Spectrometry-Based Metabolomics and Environmental Fate Studies

The distinctive monoisotopic mass of 210.0923762 Da and the characteristic 3:1 chlorine isotopic signature [1] make this compound an excellent candidate for use as an internal standard or reference material in high-resolution mass spectrometry workflows. Its stable, well-defined structure ensures reliable retention time and fragmentation pattern reproducibility, supporting quantitative metabolomics studies where THIQ derivatives are suspected metabolites.

Synthetic Intermediate for NK2 Antagonist and D1 PAM Lead Optimization Programs

Patent literature demonstrates that 3,4-dihydro-1H-isoquinolin-2-yl derivatives are a privileged scaffold for neurokinin-2 (NK2) receptor antagonists [1], and more recently, tetrahydroisoquinolinyl derivatives have been claimed as D1 positive allosteric modulators (PAMs) [2]. This 5-chloro-ethanamine building block serves as a strategic intermediate for constructing both classes of compounds, with the free amine allowing rapid diversification into the final pharmacophore.

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